molecular formula C11H11N3O2 B3115576 5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 210159-14-1

5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3115576
CAS No.: 210159-14-1
M. Wt: 217.22 g/mol
InChI Key: CFWWWVDWLUAXPU-UHFFFAOYSA-N
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Description

5-Methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative characterized by a 3-methylphenyl substituent at the N1 position and a methyl group at the C5 position of the triazole ring. Its synthesis typically involves cyclization reactions, such as the reaction of 3-azido-2-methylquinazolin-4(3H)-one with ethyl acetoacetate under basic conditions . The compound has demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, with inhibitory effects comparable to ampicillin trihydrate in some cases . Its structural versatility allows for functionalization into carboxamide derivatives, which are explored for diverse pharmacological applications .

Crystallographic studies, facilitated by programs like SHELXL and WinGX, confirm its planar triazole core and hydrogen-bonding interactions, which stabilize its molecular packing . Commercial availability (e.g., Santa Cruz Biotechnology, Catalog #sc-352703) underscores its relevance in research .

Properties

IUPAC Name

5-methyl-1-(3-methylphenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-4-3-5-9(6-7)14-8(2)10(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWWWVDWLUAXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H11N3O2
  • SMILES : CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)
  • InChIKey : CFWWWVDWLUAXPU-UHFFFAOYSA-N

The compound features a triazole ring, which is known for its biological activity and utility in drug development. The presence of the carboxylic acid group enhances its solubility and reactivity, making it suitable for various applications.

Medicinal Chemistry

5-Methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been investigated for its potential as an anti-cancer agent. Triazoles are known to exhibit a range of biological activities, including anti-inflammatory, antifungal, and anticancer properties.

Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of triazole compounds were synthesized and tested against various cancer cell lines. The results indicated that compounds with a triazole moiety showed promising cytotoxic effects, suggesting that 5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid could be developed into a therapeutic agent for cancer treatment .

Agricultural Chemistry

The compound has potential applications as a pesticide or herbicide due to its ability to inhibit specific enzymes found in pests. Research has shown that triazole derivatives can disrupt metabolic pathways in insects, leading to their death.

Case Study : A recent study demonstrated that triazole-based compounds effectively controlled pest populations in agricultural settings. The study highlighted the effectiveness of these compounds in reducing crop damage while being environmentally safer compared to traditional pesticides .

Material Science

5-Methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can be utilized in the synthesis of polymers and materials with specific properties. Its ability to form coordination complexes with metals opens avenues for developing new materials with enhanced mechanical and thermal properties.

Data Table: Properties of Related Triazole Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Application Area
Triazole-based Polyurethane25050Coatings
Triazole-containing Nanocomposite30070Electronics

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Antimicrobial Activity: It may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

  • Anti-inflammatory Activity: It may modulate inflammatory pathways by inhibiting key enzymes or cytokines.

  • Antioxidant Activity: It may scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

5-Methyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
  • Structural Difference : Methoxy group at the para position of the phenyl ring instead of a methyl group at the meta position.
  • Impact : The electron-donating methoxy group enhances solubility in polar solvents compared to the hydrophobic 3-methylphenyl analogue. However, reduced antibacterial activity is observed due to decreased lipophilicity .
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
  • Structural Difference : Unsubstituted phenyl ring at N1.
  • However, its lower thermal stability (evidenced by crystallographic data) limits formulation applications .

Analogues with Heterocyclic Substituents

5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
  • Structural Difference : Thiazole ring replaces the 3-methylphenyl group.
  • Impact : Demonstrates significant anticancer activity, particularly against NCI-H522 lung cancer cells (40% growth inhibition). The thiazole moiety enhances π-π stacking interactions with biological targets, a property absent in the 3-methylphenyl analogue .
5-Methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
  • Structural Difference : Pyrazole ring at N1.
  • Impact : Forms stable Mn(II) complexes via coordination through the triazole carboxylate and pyrazole nitrogen. This property is exploited in materials science, unlike the 3-methylphenyl variant, which lacks metal-binding sites .

Functionalized Analogues

1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid
  • Structural Difference : Formyl group at C5 and ethoxy substituent on the phenyl ring.
  • Impact : Exists in equilibrium with a cyclic hemiacetal tautomer (20% in solution), reducing carboxylic acid availability for reactions. This tautomerism is absent in the methyl-substituted analogue, making the latter more predictable in synthetic workflows .
5-Amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • Structural Difference: Amino group at C5 and carboxamide instead of carboxylic acid.
  • However, reduced acidity diminishes ionic interactions in biological systems compared to the carboxylic acid .

Quinazolinone Hybrid Analogues

5-Methyl-1-(2-methyl-4-oxoquinazolin-3(4H)-yl)-1H-1,2,3-triazole-4-carboxylic acid
  • Structural Difference: Quinazolinone fused to the triazole via a methylene linker.
  • Impact: Exhibits broad-spectrum antibacterial activity (Table 1), outperforming the 3-methylphenyl analogue against Staphylococcus aureus. The quinazolinone moiety likely enhances DNA gyrase inhibition .
3-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-2-methylquinazolin-4(3H)-one
  • Structural Difference : Acetyl group at C4 of the triazole.
  • Impact : The acetyl group reduces water solubility but improves membrane permeability, leading to higher intracellular antibiotic concentrations .

Biological Activity

5-Methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (C11H11N3O2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and biological activities supported by recent research findings.

Structural Overview

The molecular structure of 5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid includes a triazole ring and a carboxylic acid functional group. The presence of the methyl group on both the triazole and phenyl rings enhances its solubility and biological interaction potential. The compound's molecular formula is C11H11N3O2C_{11}H_{11}N_{3}O_{2} with a molecular weight of approximately 237.65 g/mol .

Structural Representation

PropertyValue
Molecular FormulaC11H11N3O2
Molecular Weight237.65 g/mol
SMILESCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)
InChI KeyCFWWWVDWLUAXPU-UHFFFAOYSA-N

Synthesis Methods

The synthesis of 5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several methods, including:

  • Conventional Heating : Utilizing reagents such as phosphorus oxychloride and dimethylformamide to facilitate the reaction at varying temperatures.
  • Microwave-Assisted Synthesis : This method enhances reaction rates and yields by providing uniform heating .

Biological Activity

5-Methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits a range of biological activities that are significant for pharmaceutical applications:

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety demonstrate substantial antimicrobial properties. In vitro studies have shown that similar triazole derivatives exhibit activity against various bacterial strains and fungi .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly in cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia). The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can enhance cytotoxic activity. For instance, methyl substitutions at specific positions have been linked to increased potency .

The proposed mechanisms through which 5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : Studies indicate that it may trigger apoptotic pathways in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to 5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid:

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against Gram-positive bacteria with an IC50 value of 15 µg/mL.
AnticancerShowed significant cytotoxicity in HT29 cells with an IC50 of 12 µg/mL.
Enzyme InhibitionInhibited key enzymes involved in cancer cell metabolism by up to 70%.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
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5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

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